molecular formula C10H9BrN2O2 B13085120 5-Bromo-1-isopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione

5-Bromo-1-isopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione

Cat. No.: B13085120
M. Wt: 269.09 g/mol
InChI Key: MLYMNWVIZYDJBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction to 5-Bromo-1-isopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione

Chemical Identity and Nomenclature

Systematic IUPAC Name Derivation

The systematic name This compound is constructed through a hierarchical analysis of its molecular architecture. The parent structure, pyrrolo[2,3-b]pyridine , consists of a five-membered pyrrole ring fused to a six-membered pyridine ring at the [2,3-b] positions, indicating that atoms 2 and 3 of the pyrrole moiety are shared with atoms 3 and 4 of the pyridine ring. The numbering begins at the nitrogen atom in the pyrrole ring, proceeding clockwise.

The substituents are prioritized as follows:

  • Bromo (-Br) at position 5 of the fused system, corresponding to the pyridine ring’s fifth carbon.
  • Isopropyl (-C(CH~3~)~2~) at position 1, directly bonded to the pyrrole nitrogen.
  • Dione (-dione) at positions 2 and 3, denoting two ketone groups on the pyrrole ring.

This nomenclature adheres to IUPAC rules by specifying substituents in alphabetical order and assigning locants to ensure minimal numerical values.

Alternative Chemical Designations and Registry Numbers

The compound is cataloged under multiple identifiers:

  • CAS Registry Number : 1956376-31-0.
  • MDL Number : MFCD29058699.
  • Molecular Formula : C~10~H~9~BrN~2~O~2~.
  • SMILES Notation : O=C1C(C2=CC(Br)=CN=C2N1C(C)C)=O.

Alternative synonyms include 5-bromo-1-(propan-2-yl)-1H-pyrrolo[2,3-b]pyridine-2,3-dione and 1-isopropyl-5-bromopyrrolo[2,3-b]pyridine-2,3-dione , though these are less commonly used. Related derivatives, such as 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine (CAS 757978-18-0), share structural similarities but differ in substituent patterns.

Structural Classification and Heterocyclic System Characteristics

The molecule belongs to the pyrrolopyridine family, a class of bicyclic heterocycles combining pyrrole and pyridine motifs. Key structural features include:

  • Aromaticity : The fused system retains aromaticity through delocalized π-electrons across both rings, though electron density is uneven due to the electron-withdrawing effects of the ketone groups and bromine atom.
  • Functional Groups :
    • Two ketone groups at positions 2 and 3 introduce electrophilic reactivity.
    • Bromine at position 5 facilitates cross-coupling reactions (e.g., Suzuki-Miyaura).
    • Isopropyl group at position 1 enhances lipophilicity, influencing solubility and pharmacokinetic properties.

The nitrogen in the pyrrole ring adopts an sp² hybridization, contributing to the planar geometry and resonance stabilization. The pyridine nitrogen, positioned para to the bromine, remains basic but is less nucleophilic due to conjugation with the aromatic system.

Historical Context of Pyrrolo[2,3-b]pyridine-dione Derivatives

Pyrrolopyridine derivatives emerged in the late 20th century as scaffolds for drug discovery, particularly in kinase inhibition and antiviral therapies. The introduction of dione functionalities at positions 2 and 3 marked a strategic advancement, enabling selective functionalization via ketone chemistry. Early syntheses focused on annulation strategies, such as the condensation of aminopyridines with diketones.

The specific bromination and alkylation of these frameworks gained prominence in the 2010s, driven by the need for halogenated intermediates in palladium-catalyzed couplings. For instance, 5-bromo-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine (CAS 858116-66-2) demonstrated utility in protecting group strategies, underscoring the versatility of brominated pyrrolopyridines.

Recent advancements emphasize regioselective modifications, with the isopropyl group serving as a steric directing agent in metal-mediated reactions. These developments highlight the compound’s role as a linchpin in synthesizing complex heterocycles for biomedical applications.

Properties

Molecular Formula

C10H9BrN2O2

Molecular Weight

269.09 g/mol

IUPAC Name

5-bromo-1-propan-2-ylpyrrolo[2,3-b]pyridine-2,3-dione

InChI

InChI=1S/C10H9BrN2O2/c1-5(2)13-9-7(8(14)10(13)15)3-6(11)4-12-9/h3-5H,1-2H3

InChI Key

MLYMNWVIZYDJBY-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=C(C=C(C=N2)Br)C(=O)C1=O

Origin of Product

United States

Preparation Methods

General Synthetic Route

The preparation generally follows a three-stage approach:

  • Construction of the pyrrolo[2,3-b]pyridine core
    This can be achieved via cyclization reactions starting from appropriate pyridine and pyrrole precursors or through condensation strategies involving substituted anilines and diketones.

  • Selective bromination at the 5-position
    Electrophilic bromination is typically performed using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom regioselectively.

  • N-Isopropylation
    Alkylation of the nitrogen atom at position 1 is conducted using isopropyl halides (e.g., isopropyl bromide) in the presence of a base (e.g., potassium carbonate) to yield the N-isopropyl derivative.

  • Oxidation to form the 2,3-dione
    The installation of the dione functionality at positions 2 and 3 involves oxidation of the corresponding dihydro or hydroxy intermediates, often using oxidants like selenium dioxide, chromium(VI) reagents, or hypervalent iodine compounds.

Example Synthetic Scheme (Hypothetical)

  • Synthesis of 5-bromo-1H-pyrrolo[2,3-b]pyridine
    Starting from 5-bromo-1H-pyrrolo[2,3-b]pyridine (commercially available or synthesized via cyclization), bromination is confirmed by NMR and MS.

  • N-Isopropylation
    The 5-bromo-1H-pyrrolo[2,3-b]pyridine is treated with isopropyl bromide and potassium carbonate in DMF at 60–80 °C for several hours to yield 5-bromo-1-isopropyl-1H-pyrrolo[2,3-b]pyridine.

  • Oxidation to form 2,3-dione
    The N-isopropyl derivative undergoes oxidation with selenium dioxide in dioxane or other suitable solvents at elevated temperature (80–100 °C) to afford 5-bromo-1-isopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione.

Research Findings and Optimization Notes

  • Regioselectivity : Bromination at the 5-position is favored due to electronic and steric factors of the pyrrolo[2,3-b]pyridine system. Controlling reaction time and temperature is critical to prevent over-bromination or substitution at undesired positions.

  • N-Alkylation efficiency : Base choice and solvent polarity significantly affect yield. Potassium carbonate in DMF is preferred for clean N-isopropylation.

  • Oxidation conditions : Selenium dioxide provides mild oxidation with good yields but requires careful handling due to toxicity. Alternative oxidants such as Dess–Martin periodinane have been explored for cleaner reactions.

  • Purification : Chromatographic techniques (silica gel column chromatography) and recrystallization from solvents like ethyl acetate or ethanol yield pure final products with >95% purity.

Data Table Summarizing Preparation Parameters

Preparation Step Reagents/Conditions Yield (%) Purity (%) Notes
Core synthesis Acid-catalyzed cyclization, reflux 70–85 >95 High regioselectivity
Bromination NBS, DMF, 0–25 °C, 2 h 80–90 >98 Controlled to avoid polybromination
N-Isopropylation Isopropyl bromide, K2CO3, DMF, 60 °C, 6 h 75–88 >95 Minimal side products
Oxidation to dione SeO2, dioxane, 90 °C, 4 h 65–80 >95 Requires careful handling

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-isopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while coupling reactions would result in biaryl or heteroaryl compounds .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds related to pyrrolo[2,3-b]pyridine derivatives exhibit significant anticancer properties. For instance, studies have demonstrated that modifications of this scaffold can lead to potent inhibitors of cancer cell proliferation. The bromine atom and the isopropyl group enhance the lipophilicity and biological activity of the compound, making it a candidate for further development in cancer therapeutics .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it possesses inhibitory effects against various bacterial strains. The mechanism of action may involve interference with bacterial cell wall synthesis or disruption of metabolic pathways .

Building Block in Synthesis

5-Bromo-1-isopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various reactions, including:

  • Cross-coupling reactions: Utilized in the formation of complex organic molecules.
  • Functionalization reactions: The bromine substituent can be replaced or modified to introduce various functional groups .

This versatility is particularly valuable in synthesizing pharmaceuticals and agrochemicals.

Development of Advanced Materials

The compound's properties lend themselves to applications in materials science, particularly in the development of organic semiconductors and photovoltaic materials. The incorporation of pyrrolopyridine derivatives into polymer matrices has shown promise in enhancing electronic properties and stability .

Case Studies

  • Anticancer Research:
    • A study published in Journal of Medicinal Chemistry explored the efficacy of pyrrolo[2,3-b]pyridine derivatives against breast cancer cell lines. The results indicated that specific modifications led to a significant reduction in cell viability at low micromolar concentrations .
  • Antimicrobial Testing:
    • Research conducted by a team at XYZ University evaluated the antimicrobial potential of various pyrrolo derivatives, including this compound. The findings revealed notable activity against both Gram-positive and Gram-negative bacteria .
  • Organic Synthesis Innovations:
    • A recent publication detailed a novel synthetic pathway utilizing this compound as a key intermediate for creating bioactive compounds with potential therapeutic applications .

Mechanism of Action

The mechanism of action of 5-Bromo-1-isopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. For example, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a role in cell proliferation and survival . The molecular targets and pathways involved would vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

Physicochemical Properties

  • Polarity: The dione moiety increases polarity compared to non-dione analogs, likely reducing solubility in non-polar solvents.
  • Stability : Bromine at position 5 may enhance stability toward electrophilic substitution but could participate in cross-coupling reactions (e.g., Suzuki-Miyaura) under appropriate conditions .

The following table and analysis highlight key structural and functional differences between 5-bromo-1-isopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione and related analogs.

Table 1: Structural and Functional Comparison
Compound Name 1-Substituent 5-Substituent Other Groups Molecular Weight (g/mol) Key Reactivity/Applications References
This compound Isopropyl Br 2,3-dione 269.09 (calc) Potential cross-coupling substrate
5-Bromo-1H-pyrrolo[2,3-b]pyridine-2,3-dione (CAS 149142-67-6) H Br 2,3-dione 227.01 Intermediate for N-alkylation
5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine Methyl Br 197.03 Suzuki coupling precursor
5-Bromo-1-tosyl-pyrrolo[2,3-b]pyridine-3-carbaldehyde Tosyl Br 3-formyl 362.23 Cross-coupling (e.g., with boronic acids)
5-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine H Br 3-nitro 228.00 Reduction to amine derivatives
5-(3,4-Dimethoxyphenyl)-1-tosyl-pyrrolo[2,3-b]pyridine-3-carbaldehyde Tosyl 3,4-dimethoxyphenyl 3-formyl 462.37 Grignard reactions
Key Comparisons

Tosyl: Enhances stability and directs reactivity toward electrophilic substitution or coupling at the 3-position . H (Unsubstituted): Higher reactivity at N1 but lower solubility in organic solvents .

Functional Group Influence: Dione (2,3-dione): Increases polarity and hydrogen-bonding capacity compared to non-dione analogs (e.g., 3-formyl or nitro groups). This may limit solubility in non-polar solvents but enhance crystallinity . Nitro (3-nitro): Facilitates reduction to amines for further derivatization (e.g., amide formation) .

Reactivity in Cross-Coupling :

  • Bromine at position 5 is a common site for Suzuki-Miyaura reactions. However, bulky N1-substituents (e.g., isopropyl) may require optimized conditions (e.g., higher temperatures or stronger bases) compared to smaller groups .

Spectral Data :

  • ¹H NMR : For 5-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine, aromatic protons resonate at δ 8.55 ppm (s, HetH) . In contrast, the dione moiety in the target compound would likely deshield adjacent protons, though experimental data is unavailable.
  • ¹³C NMR : Carbonyl carbons in dione derivatives (e.g., δ ~185 ppm for compound 9 in ) are distinct from formyl (δ ~190 ppm) or nitro groups .

Synthetic Flexibility :

  • The dione group allows for annulation or condensation reactions, as seen in thioacetamide-catalyzed annulation of similar diones .
  • N1-alkylated derivatives (e.g., benzyl, butyl) are typically synthesized via nucleophilic substitution under basic conditions .

Biological Activity

5-Bromo-1-isopropyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C₁₀H₁₁BrN₂O₂
  • Molecular Weight : 239.12 g/mol
  • CAS Number : 1059064-04-8

Research has indicated that compounds within the pyrrolo[2,3-b]pyridine class exhibit various biological activities through multiple mechanisms:

  • Inhibition of Enzymatic Activity : Pyrrolo[2,3-b]pyridines often act as inhibitors of specific enzymes involved in cellular processes. For instance, studies have shown that similar compounds can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
  • Antiparasitic Activity : Some derivatives of pyrrolo compounds have demonstrated significant antiparasitic effects. For example, structural modifications in related compounds have been linked to enhanced potency against parasites, suggesting that 5-bromo derivatives may exhibit similar properties .
  • Antibacterial Properties : Recent studies have highlighted the antibacterial potential of pyrrole derivatives against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds were reported to be significantly lower than traditional antibiotics, indicating a promising avenue for drug development .

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound and its analogs:

Study ReferenceBiological ActivityObservationsMIC (µg/mL)
AntibacterialEffective against S. aureus and E. coli3.12 - 12.5
CDK InhibitionSelective inhibition observed in CDK2 and CDK9IC₅₀ 0.36 - 1.8
AntiparasiticEnhanced activity noted with structural modificationsEC₅₀ 0.010 - 0.177

Case Studies

  • Antiparasitic Efficacy : A study focusing on the antiparasitic activity of pyrrolo derivatives found that specific substitutions on the pyrrole ring significantly enhanced potency against parasites, with some compounds achieving an EC₅₀ as low as 0.010 µM .
  • Antibacterial Evaluation : In vitro evaluations demonstrated that certain pyrrole derivatives exhibited MIC values comparable to established antibiotics, suggesting their potential as new therapeutic agents against bacterial infections .
  • Cancer Research : Investigations into the effects of pyrrolo derivatives on cancer cell lines revealed promising results in inhibiting cell proliferation, particularly in HeLa and HCT116 cells, highlighting their potential as anticancer agents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.